methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 7-oxo-5,6-dihydropyrrolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-7-6(5)4-11-8(7)12/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXSEIBXMHRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNC(=O)C2=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Core Formation
The pyrrolo[3,4-b]pyridine core is typically constructed via cyclization reactions. A common precursor, such as 2-aminopyridine, undergoes condensation with ethyl acetoacetate under acidic conditions to form the bicyclic framework. For example, hydrochloric acid catalysis at 80–100°C facilitates the formation of the 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one intermediate. This step is critical for establishing the oxo group at position 7 and the nitrogen-rich heterocycle.
Microwave-assisted cyclization has emerged as a modern alternative, reducing reaction times from hours to minutes. In analogous syntheses of pyrazolo[3,4-b]pyridines, microwave irradiation at 150–250°C under solvent-free conditions achieved yields exceeding 85%. Such methods could be adapted for pyrrolo[3,4-b]pyridine systems by adjusting precursors and catalysts.
Esterification of the Carboxylic Acid Intermediate
The introduction of the methyl ester group at position 4 involves esterification of the corresponding carboxylic acid. 5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid (CAS 1368179-07-0), a structurally similar compound, is esterified using methanol and a strong acid catalyst like sulfuric acid. For the 4-carboxylate derivative, positional isomerism necessitates careful control of reaction conditions to favor esterification at the desired carbon.
Key parameters include:
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Catalyst Loading : 10–15% w/w H₂SO₄ for optimal proton donation without decomposition.
-
Solvent System : Excess methanol acts as both reactant and solvent, achieving conversions >90%.
Industrial Production Techniques
Continuous Flow Reactor Optimization
Scaling laboratory methods to industrial production requires transitioning from batch to continuous flow reactors. These systems enhance heat and mass transfer, critical for exothermic cyclization steps. A representative protocol involves:
-
Precursor Mixing : 2-Aminopyridine and ethyl acetoacetate are combined in a Teflon-coated reactor.
-
Cyclization Zone : Maintained at 100°C with a residence time of 30 minutes.
-
Esterification Module : Methanol and H₂SO₄ are introduced in a staggered flow to minimize side reactions.
This approach improves yield consistency from 75% (batch) to 88% (continuous) while reducing energy consumption by 40%.
Green Chemistry Considerations
Industrial methods prioritize solvent recovery and catalyst reuse. Supercritical CO₂ has been explored as a reaction medium for esterification, achieving 82% yield with 99% solvent recyclability. Additionally, immobilized enzymes like Candida antarctica lipase B show promise for ester synthesis under mild conditions (pH 7.0, 35°C), though further research is needed to adapt these biocatalysts to heterocyclic substrates.
Reaction Mechanisms and Pathways
Cyclization Mechanism
The formation of the pyrrolo[3,4-b]pyridine core proceeds via a tandem keto-enol tautomerization and intramolecular nucleophilic attack. Density functional theory (DFT) calculations indicate that protonation of the carbonyl oxygen in ethyl acetoacetate activates the α-carbon for attack by the pyridine nitrogen, forming the six-membered transition state.
Esterification Kinetics
Esterification follows a second-order kinetic model, where the rate depends on both carboxylic acid and methanol concentrations. The Arrhenius equation for this reaction gives an activation energy () of 45.2 kJ/mol, indicating moderate temperature sensitivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Batch Cyclization | 75 | 8 h | 12.50 | Moderate |
| Microwave Cyclization | 88 | 25 min | 9.80 | High |
| Enzymatic Esterification | 62 | 48 h | 18.20 | Low |
Microwave-assisted synthesis offers the best balance of efficiency and cost, though enzymatic methods remain limited by substrate specificity.
Emerging Methodologies
Photocatalytic C–H Activation
Recent advances in visible-light photocatalysis enable direct functionalization of the pyrrolo[3,4-b]pyridine core. Using iridium-based catalysts (e.g., Ir(ppy)₃), researchers have achieved methyl ester formation via C–H carboxylation under ambient conditions. This method avoids pre-functionalized precursors but currently suffers from low yields (≤50%).
Flow Chemistry with Inline Analytics
Integrating HPLC or FTIR sensors into continuous flow systems allows real-time monitoring of intermediate species. For example, adjusting methanol flow rates based on esterification progress improves product purity from 92% to 98%.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
Zopiclone and Derivatives (Pyrrolo[3,4-b]pyrazine Core)
Compound : 6-(5-Chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate (Zopiclone)
- Core Structure : Replaces pyridine with pyrazine (two adjacent nitrogen atoms in the six-membered ring) .
- Substituents : A 5-chloropyridinyl group at position 6 and a piperazine carbamate at position 5, contrasting with the methyl ester at position 4 in the target compound.
- Applications: Zopiclone is a short-acting hypnotic drug targeting GABA receptors .
- Key Data: Melting Point: Not explicitly reported, but crystallizes from acetonitrile/diisopropyl ether . Stability: Freebase form is stable under standard storage conditions .
Comparison :
- The pyridine core (one nitrogen) vs. pyrazine (two nitrogens) could influence electronic properties and binding affinity in biological systems.
Ethyl Pyrazolo[4,3-c]pyridine Carboxylates
Compounds :
- Ethyl 5-(4-Methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7b)
- Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c)
Structural Features :
- Core : Pyrazolo-pyridine (fused pyrazole and pyridine rings) vs. pyrrolo-pyridine (fused pyrrole and pyridine).
- Substituents : Aryl groups (phenyl, 4-methylphenyl, 4-methoxyphenyl) at position 5 and ester groups at position 5.
Key Data :
| Property | Compound 7b | Compound 7c |
|---|---|---|
| Yield | 50% | 79% |
| Melting Point (°C) | 233–235 | 236–237 |
| IR (cm⁻¹) | 1730 (ester C=O) | 1730 (ester C=O) |
| MS (m/z) | 373 (M⁺) | 389 (M⁺), 390 (MH⁺) |
Comparison :
- The target compound’s pyrrolo-pyridine core lacks the pyrazole ring’s nitrogen, which may reduce hydrogen-bonding capacity.
- The methyl ester at position 4 in the target compound vs. position 7 esters in 7b/7c suggests divergent reactivity and steric effects.
Energetic Compounds (DNTF)
Compound : 3,4-Bis(4’-nitrofurazan-3’-yl)furoxan (DNTF)
Structural Features : Furoxan and nitrofurazan rings vs. pyrrolo-pyridine.
Key Data :
- Density: 1.937 g/cm³
- Melting Point: 109–110°C
- Stability: Decomposition at 253.56°C; compatible with RDX, HMX, and TNT .
Comparison :
- While DNTF is an energetic material, the target compound’s fused heterocycle and ester group suggest non-energetic applications (e.g., pharmaceuticals).
Q & A
Q. What are the established multi-step synthesis routes for methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate, and what critical intermediates are involved?
The synthesis typically involves condensation of pyrrole derivatives with diketones, followed by acetylation or esterification. For example, pyrrolo[3,4-b]pyridine cores are constructed via cyclization reactions using precursors like substituted pyrroles and pyridine analogs. Key intermediates include diketone-functionalized pyrroles, which undergo intramolecular cyclization to form the fused bicyclic structure. Post-cyclization steps often involve esterification with methyl groups to yield the final product .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the fused bicyclic structure and substituent positions. X-ray crystallography (as seen in analogous compounds like 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridines) provides definitive confirmation of stereochemistry and crystal packing . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls (C=O) and ester linkages .
Q. How can researchers optimize reaction yields during synthesis?
Yield optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Catalysts : Bases like K₂CO₃ or acids like p-TsOH accelerate condensation steps.
- Temperature : Cyclization often requires reflux conditions (e.g., 80–120°C). Statistical Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify optimal conditions while minimizing experimental runs .
Advanced Research Questions
Q. How do computational methods enhance the design of novel derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding synthetic routes. For example, reaction path searches can identify energetically favorable intermediates, reducing trial-and-error experimentation. Computational docking studies (e.g., AutoDock) predict binding affinities to biological targets like kinases, aiding in rational drug design .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[3,4-b]pyridine derivatives?
Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities in synthesized batches. To address this:
- Reproducibility checks : Validate purity via HPLC (>95%) and repeat assays under standardized protocols.
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects across analogs (e.g., methyl vs. ethyl esters) to isolate activity trends.
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics rigorously .
Q. How can researchers leverage reaction engineering to scale up synthesis sustainably?
Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps, enhancing scalability. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste, aligning with green chemistry principles. Process simulation tools (Aspen Plus) model reaction kinetics and optimize parameters like residence time .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for similar synthetic routes?
Variations in catalyst purity, solvent grade, or reaction monitoring (e.g., TLC vs. HPLC endpoint detection) significantly impact yields. For example, trace moisture in solvents can deactivate acid catalysts, leading to lower efficiency. Systematic documentation of raw material sources and reaction conditions is essential for cross-study comparisons .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
